Neothiobinupharidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

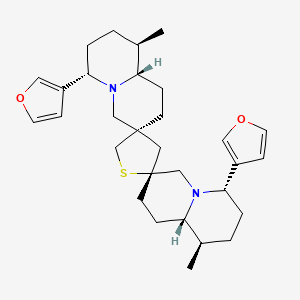

Neothiobinupharidine, also known as this compound, is a useful research compound. Its molecular formula is C30H42N2O2S and its molecular weight is 494.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Steps in Synthesis

- Starting Material : 3-methyl-2-cyclopentenone

- Synthesis Route : Involves controlling reaction conditions such as temperature and solvent choice to optimize yield.

- Crystallography : Neothiobinupharidine crystallizes in an orthorhombic system, with specific lattice parameters defining its three-dimensional structure.

Biological Activities

This compound exhibits promising biological activities, particularly in the context of cancer treatment. Research indicates that it possesses anti-cancer properties, inhibiting cell invasion and promoting apoptosis in various cancer cell lines.

Anticancer Properties

- Inhibition of Cancer Cell Lines : this compound has shown significant cytotoxicity against human leukemia (U937) and melanoma (B16F10) cells with IC50 values ranging from 29 to 360 nM. Notably, it can induce apoptosis in U937 cells within one hour of exposure .

- Mechanism of Action : Preliminary studies suggest that this compound may interact with specific biological targets, influencing cellular signaling pathways and exhibiting cytotoxic effects against certain cancer cell lines. It is also implicated in downregulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway, which plays a critical role in cancer progression .

Case Study 1: In Vitro Studies

In vitro studies demonstrated that this compound effectively inhibited the invasion of B16 melanoma cells across collagen-coated filters. The compound's ability to induce apoptosis was linked to the presence of a hydroxyl group at the 6-position of its molecular structure, which was found essential for its biological activity .

Case Study 2: In Vivo Studies

In vivo experiments have shown that semi-purified extracts containing this compound significantly inhibited tumor growth in murine models by over 90%. This highlights its potential as a therapeutic agent in cancer treatment .

Summary of Applications

This compound holds promise across various scientific domains due to its unique chemical properties and biological activities:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated as a lead compound for drug development targeting specific cancers. |

| Natural Product Research | Explored for its unique structural features and potential therapeutic benefits derived from Nuphar. |

| Pharmacology | Studied for its mechanism of action involving apoptosis induction and inhibition of metastasis. |

Propiedades

Fórmula molecular |

C30H42N2O2S |

|---|---|

Peso molecular |

494.7 g/mol |

InChI |

InChI=1S/C30H42N2O2S/c1-21-3-5-27(23-9-13-33-15-23)31-18-29(11-7-25(21)31)17-30(35-20-29)12-8-26-22(2)4-6-28(32(26)19-30)24-10-14-34-16-24/h9-10,13-16,21-22,25-28H,3-8,11-12,17-20H2,1-2H3/t21-,22-,25+,26+,27+,28+,29-,30-/m1/s1 |

Clave InChI |

WBMOHCBEBDKSBI-GUUMEGLWSA-N |

SMILES isomérico |

C[C@@H]1CC[C@H](N2[C@H]1CC[C@]3(C2)C[C@@]4(CC[C@H]5[C@@H](CC[C@H](N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |

SMILES canónico |

CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |

Sinónimos |

neothiobinupharidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.